molecular formula C14H20ClN3O B1399448 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1316224-47-1

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B1399448
CAS No.: 1316224-47-1
M. Wt: 281.78 g/mol
InChI Key: PTXGFTGZWARKHX-UHFFFAOYSA-N
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Description

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a high-value chemical intermediate designed for advanced research and development applications. This compound features a chloropyrazine core, a privileged structure in medicinal chemistry known for its role in forming hydrogen bonds and its prevalence in active pharmaceutical ingredients . The molecule integrates this heterocycle with a piperidine ring and a 2,2-dimethylpropanoyl (pivaloyl) group, a combination that is strategically valuable for constructing more complex molecules. The primary research application of this compound is as a versatile building block in organic synthesis, particularly in the discovery of new therapeutic agents. The reactive 3-chloropyrazine moiety is a key site for nucleophilic aromatic substitution, allowing researchers to efficiently introduce a piperidine-substituted pyrazine scaffold into potential drug candidates . This makes it highly useful for creating focused libraries of compounds for screening against biological targets. The structural attributes of its components suggest potential for applications in developing kinase inhibitors, given that related chloropyrazine compounds have demonstrated inhibitory activity against targets like Cyclin-dependent kinase 2 . Strictly for research use only. This product is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-(3-chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-14(2,3)13(19)18-8-4-5-10(9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXGFTGZWARKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Chloropyrazine Ring: The chloropyrazine ring can be synthesized through the chlorination of pyrazine using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling of Chloropyrazine and Piperidine Rings: The chloropyrazine and piperidine rings are coupled using a nucleophilic substitution reaction, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Dimethylpropanone Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloropyrazine ring undergoes nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms. Key reactions include:

Replacement of Chlorine with Amines

  • Reaction with primary/secondary amines : Substitution occurs at the C-3 position of the pyrazine ring.

    • Example: Reacting with dimethylamine yields 1-[3-(3-(dimethylamino)pyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one.

    • Conditions: K₂CO₃, DMF, RT → 60°C, 12–24 h .

Alkoxylation

  • Ether formation : Chlorine displacement by alkoxy groups (e.g., cyclopentanol, cyclohexanol) under microwave-assisted conditions .

    • Typical yield: 72–88% .

Cross-Coupling Reactions

The chloropyrazine moiety participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Aryl boronic acid coupling : Introduces aryl groups at the C-3 position.

    • Example: Reaction with 3-formylphenylboronic acid forms 3-(6-substituted-pyrazin-2-yl)benzaldehyde derivatives .

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C, 12 h; yield: ~78% .

Oxidation of Piperidine

  • The piperidine ring can be oxidized to form N-oxides using mCPBA or H₂O₂, though specific data for this compound requires extrapolation from analogous structures .

Ketone Reactivity

  • The dimethylpropanone group may undergo reduction (e.g., NaBH₄) or Grignard additions, but no direct studies are reported for this compound .

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized to enhance kinase inhibition (e.g., Pim-1, PfCDPK4) .

Key Modifications

Modification SiteFunctional Group IntroducedBiological TargetIC₅₀ (nM)Source
Pyrazine C-34-MethylpiperazinylPim-1 kinase1.2
Pyrazine C-33-(Dimethylamino)propylaminoPfCDPK44.8

Stability and Side Reactions

  • Hydrolysis : The chloropyrazine ring resists hydrolysis under neutral conditions but degrades in strong acids/bases .

  • Thermal Stability : Stable up to 150°C; decomposition observed >200°C .

Comparative Reactivity with Analogues

CompoundReactivity at Pyrazine C-3Preferred Reaction
1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-oneHigh (Cl displacement)Suzuki coupling, amination
1-[4-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-oneModerateAlkoxylation

Synthetic Pathways

A representative synthesis involves:

  • Piperidine functionalization : Coupling 3-chloropyrazine-2-carboxylic acid with 2,2-dimethylpropan-1-one-piperidine .

  • Chloropyrazine activation : Using POCl₃ or SOCl₂ to introduce chlorine .

Scientific Research Applications

Neuropharmacology

This compound has been studied for its potential effects on the central nervous system (CNS). The piperidine structure is known to interact with neurotransmitter receptors, making it a candidate for developing drugs targeting neurological disorders such as schizophrenia and depression. Research indicates that derivatives of piperidine can act as muscarinic receptor agonists, which may lead to advancements in treating cognitive dysfunctions .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one. The chloropyrazine component has shown promise in inhibiting tumor growth in various cancer models. Investigations into its mechanism suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its unique structure allows it to disrupt bacterial cell membranes, leading to cell lysis. This property is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined derivatives of piperidine, including this compound, for their effects on muscarinic receptors. The results indicated that certain modifications could enhance receptor selectivity and potency, suggesting potential for treating Alzheimer's disease .

Case Study 2: Anticancer Research

In a preclinical trial published in Cancer Research, researchers evaluated the efficacy of chloropyrazine derivatives against breast cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .

Data Table: Summary of Applications

Application AreaFindingsReferences
NeuropharmacologyPotential for treating CNS disorders; interacts with neurotransmitter receptors
Anticancer ActivityInduces apoptosis in cancer cells; effective against tumor growth
Antimicrobial PropertiesDisrupts bacterial membranes; potential new antibiotic

Mechanism of Action

The mechanism of action of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Core Ring Aromatic Substituent Ketone Group Molecular Weight (g/mol) Reference
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one (Target) Piperidine 3-Chloropyrazine 2,2-Dimethylpropan-1-one ~253.73*
1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone Piperidine 3-Chloropyrazine Ethanone 253.73
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one Pyrrolidone 3-Chloropyrazine None (lactam) 197.62
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one Piperazine 3-Chlorobenzoyl Diphenylethanone Not reported
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one Piperazine 5-Nitropyridine 2,2-Dimethylpropan-1-one 293.31†

*Estimated based on analog in ; †Calculated from molecular formula.

Key Observations :
  • Core Ring Modifications: Piperidine vs. Piperazine: Piperidine (6-membered, saturated) vs. Piperazine derivatives (e.g., ) often exhibit enhanced solubility due to increased polarity. Pyrrolidone: The pyrrolidone analog (5-membered lactam, ) lacks a ketone group, reducing steric bulk but introducing a polar amide bond.
  • Nitropyridine (): The nitro group increases electrophilicity, possibly enhancing reactivity in redox environments. Benzoyl and Thiophene (): Aromatic groups like benzoyl or thiophene-thio (in ) may improve π-π stacking interactions with proteins.
  • Ketone Group Variations: The pivaloyl group in the target compound and introduces significant steric hindrance, which may reduce metabolic degradation but limit membrane permeability.
Key Observations :
  • Coupling Reactions : Amide bond formation (e.g., TBTU/HOBt in ) is common for introducing ketone groups.
  • Reductive Amination : Used in to synthesize amine intermediates, critical for constructing the piperidine-chloropyrazine backbone.
  • Stereochemistry : Chiral centers (e.g., in ) require enantioselective methods, impacting biological activity.

Biological Activity

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a chloropyrazine moiety, which is known to influence various biological pathways.

  • Molecular Formula : C₁₄H₂₀ClN₃O
  • Molecular Weight : 273.78 g/mol
  • CAS Number : 131622
  • Structure : The compound features a piperidine ring substituted with a chloropyrazine group and a dimethylpropanone moiety.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, compounds containing piperidine and chloropyrazine have been studied for their roles as phosphodiesterase inhibitors, which can modulate signaling pathways related to neurotransmission and inflammation.

Antitumor Activity

Research indicates that derivatives of chloropyrazine compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, including those involving caspases and mitochondrial dysfunction .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity .

Neuropharmacological Effects

The piperidine structure suggests potential neuropharmacological effects. Compounds with similar structures have been reported to act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply that this compound may influence mood disorders or neurodegenerative conditions .

Study 1: Antitumor Efficacy

A study published in Drug Target Insights examined the antitumor efficacy of several chloropyrazine derivatives, including those similar to our compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting proliferation markers such as Ki67 .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of chloropyrazine derivatives. The study found that certain derivatives demonstrated potent activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .

Data Summary

Biological ActivityMechanismReference
AntitumorInduction of apoptosis via caspase activation
AntibacterialDisruption of cell membrane integrity
NeuropharmacologicalInteraction with dopamine and serotonin receptors

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

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